

Chemical and physical properties of Di-o-cresyl phosphate

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Compound of Interest

Compound Name: *Di-o-cresyl phosphate*

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An In-depth Technical Guide to the Chemical and Physical Properties of **Di-o-cresyl Phosphate**

This technical guide provides a comprehensive overview of the chemical and physical properties of **Di-o-cresyl phosphate**, a significant metabolite of the neurotoxic organophosphate, Tri-o-cresyl phosphate (TOCP). This document is intended for researchers, scientists, and professionals in drug development and toxicology, offering detailed data, experimental protocols, and pathway visualizations to support advanced research.

Core Chemical and Physical Properties

Di-o-cresyl phosphate is primarily studied in the context of the metabolism of its parent compound, Tri-o-cresyl phosphate (TOCP). Consequently, much of the available physical and chemical data pertains to TOCP isomers. This section provides data for **Di-o-cresyl phosphate** where available, supplemented with data for the closely related and more extensively studied Tri-o-cresyl phosphate.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
Compound Name	Di-o-cresyl phosphate	ChemScene
CAS Number	35787-74-7	[1]
Molecular Formula	C ₁₄ H ₁₅ O ₄ P	[1]
Molecular Weight	278.24 g/mol	[1]
SMILES	O=P(OC1=C(C)C=CC=C1) (OC2=C(C)C=CC=C2)O	[1]
LogP	3.86	[1]
Topological Polar Surface Area (TPSA)	55.76 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	4	[1]

Table 2: Physical Properties of Related Tri-o-cresyl Phosphate (TOCP)

Property	Value	Source(s)
CAS Number	78-30-8	[2][3][4]
Molecular Formula	C ₂₁ H ₂₁ O ₄ P	[3][4][5]
Molecular Weight	368.37 g/mol	[3][6]
Appearance	Colorless to pale-yellow, odorless viscous liquid	[4][5][7]
Melting Point	-40 °C to 11 °C (-40 °F to 52 °F)	[2][4][5][6][8]
Boiling Point	~410 °C (770 °F) with slight decomposition	[4][6][7]
Density	~1.195 g/cm ³ at 20 °C	[4]
Specific Gravity	1.16 - 1.18 at 20-25 °C	[3][9]
Vapor Pressure	1.7 x 10 ⁻⁶ mmHg at 25 °C (77 °F)	[6]
Solubility	Sparingly soluble in water; soluble in most organic solvents like alcohol, ether, and benzene.[4][10]	[4][9][10]
Refractive Index	~1.557 - 1.561 at 20 °C	[3][4][10]
Flash Point	225 °C (437 °F)	[5][6][10]
Stability	Stable and non-volatile. Decomposes on heating, producing toxic fumes of phosphorus oxides.[4]	[4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of Di-o-cresyl hydrogen phosphate, a key metabolite of TOCP.

Synthesis of Di-o-cresyl Hydrogen Phosphate

The synthesis of Di-o-cresyl hydrogen phosphate is a two-step process as described in toxicological literature.[\[11\]](#)[\[12\]](#)

Step 1: Formation of Di-o-cresyl Phosphorochloridate

- **Reactants:** Phosphorus oxychloride (POCl_3) and o-cresol are reacted in a 1:2 molar ratio.
- **Catalyst:** Anhydrous aluminum chloride (AlCl_3) is used as a catalyst.
- **Procedure:** The reaction is carried out under anhydrous conditions. o-Cresol is slowly added to a solution of POCl_3 and AlCl_3 in an appropriate solvent. The reaction mixture is stirred at a controlled temperature to yield the intermediate, Di-o-cresyl phosphorochloridate.

Step 2: Hydrolysis to Di-o-cresyl Hydrogen Phosphate

- **Reactant:** The Di-o-cresyl phosphorochloridate intermediate from Step 1.
- **Procedure:** The intermediate is carefully hydrolyzed under controlled pH and temperature conditions. This is typically achieved by the slow addition of water or a basic solution, followed by acidification to yield the final product, Di-o-cresyl hydrogen phosphate.

Purification and Analysis

Purification:

- The crude product is purified using repeated preparative thin-layer chromatography (TLC) with multiple solvent systems to isolate the pure compound.[\[11\]](#)[\[12\]](#)

Analysis:

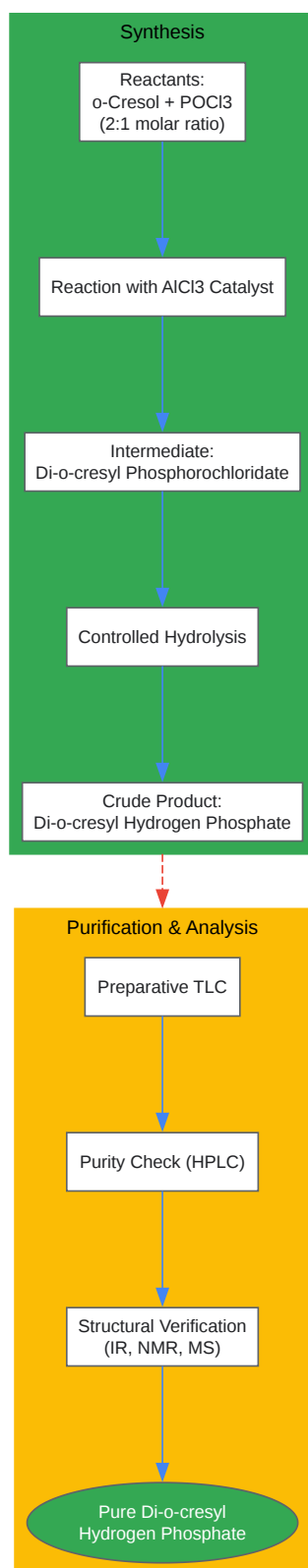
- **Purity Determination:** The purity of the synthesized Di-o-cresyl hydrogen phosphate is determined using High-Performance Liquid Chromatography (HPLC), with reported purities ranging from 92% to 99%.[\[11\]](#)[\[12\]](#)
- **Structural Verification:** The chemical structure of the final product is verified using a combination of spectroscopic methods:

- Infrared (IR) Spectroscopy: To identify functional groups.
- Proton Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy: To determine the proton environment and confirm the arrangement of atoms.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[\[11\]](#)
[\[12\]](#)

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and metabolic processes involving **Di-o-cresyl phosphate**.

Experimental Workflow: Synthesis and Analysis

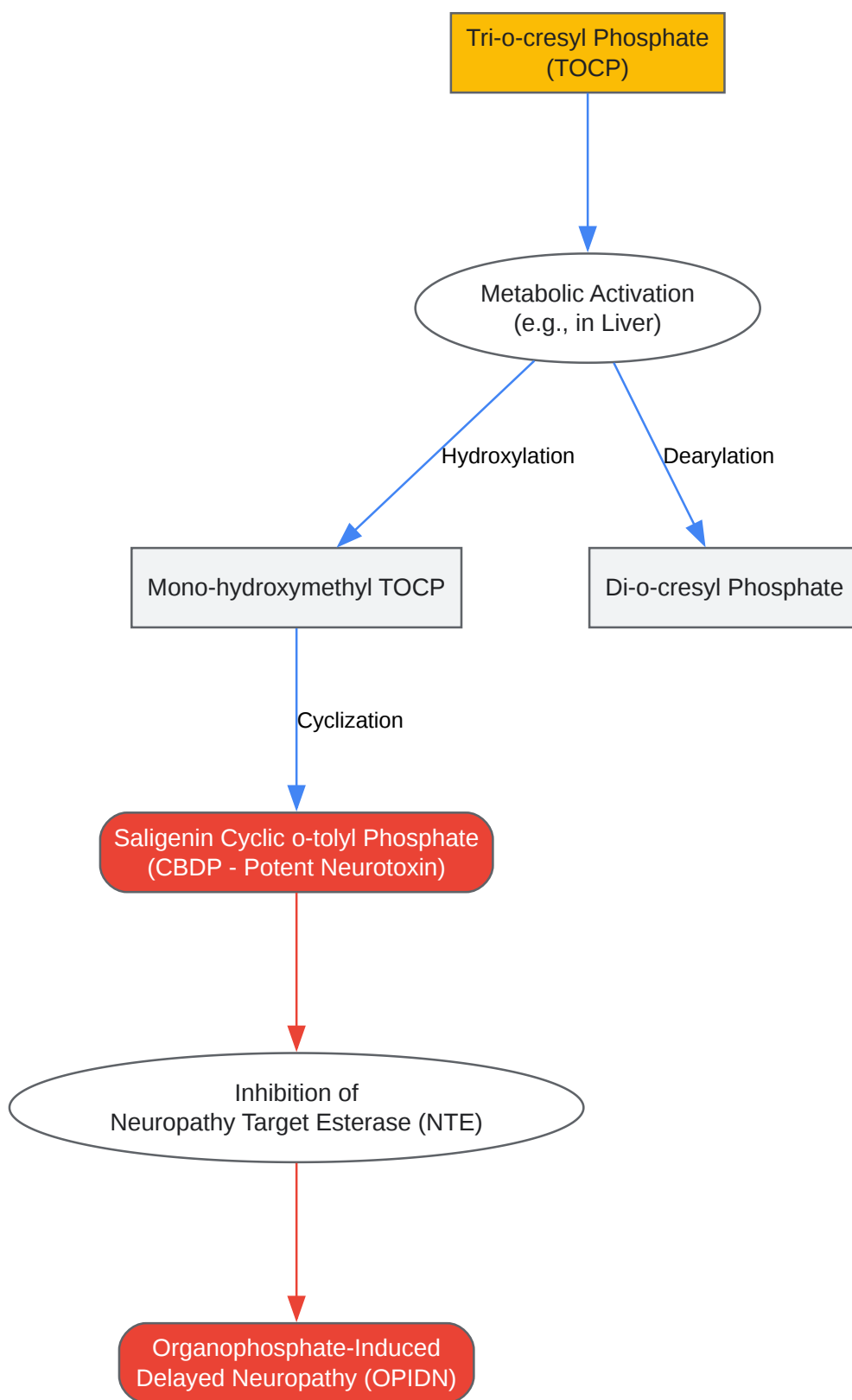


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Caption: Synthesis and analysis workflow for Di-o-cresyl hydrogen phosphate.

Metabolic Pathway of Tri-o-cresyl Phosphate (TOCP)

Tri-o-cresyl phosphate (TOCP) itself is not the primary toxic agent. It undergoes metabolic activation in the liver to produce highly neurotoxic metabolites.^[13] One of the key pathways involves hydroxylation and cyclization.



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Caption: Metabolic activation pathway of Tri-o-cresyl phosphate (TOCP).

Toxicology and Mechanism of Action

The toxicity of TOCP is primarily attributed to its ortho-isomer.[14] This compound is known to cause a specific type of delayed neurotoxicity known as organophosphate-induced delayed neuropathy (OPIDN). The mechanism involves the metabolic activation of TOCP to cresyl saligenin phosphate (also referred to as saligenin cyclic o-tolyl phosphate), a potent inhibitor of neuropathy target esterase (NTE).[13] Inhibition of NTE is a critical initiating event in the development of OPIDN, which is characterized by distal axonal degeneration in both the central and peripheral nervous systems. **Di-o-cresyl phosphate** is one of the major metabolites found in plasma and various tissues following exposure to TOCP.[10] While mono- and **di-o-cresyl phosphates** have been found to be more toxic than the parent tri-o-cresyl phosphate when directly administered, the cyclized metabolite is considered the ultimate neurotoxic agent.[13]

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